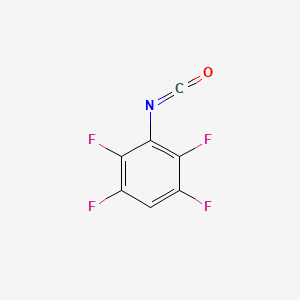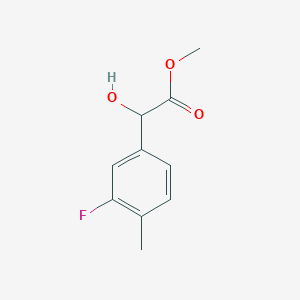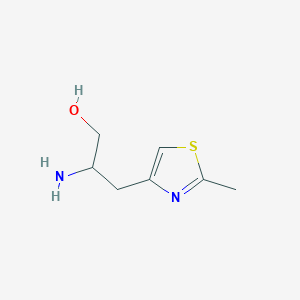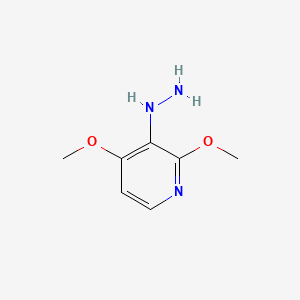
3-Hydrazineyl-2,4-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-2,4-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydrazinyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-2,4-dimethoxypyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2,4-dimethoxypyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for 3-hydrazinyl-2,4-dimethoxypyridine are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
化学反応の分析
Types of Reactions
3-Hydrazinyl-2,4-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
3-Hydrazinyl-2,4-dimethoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 3-hydrazinyl-2,4-dimethoxypyridine involves its interaction with molecular targets through its hydrazinyl and methoxy groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methoxy groups.
3,4-Dimethoxypyridine: Similar structure but lacks the hydrazinyl group.
Hydrazinyl 1,2,4-triazoles: Compounds with similar hydrazinyl functionality but different ring structures.
Uniqueness
3-Hydrazinyl-2,4-dimethoxypyridine is unique due to the presence of both hydrazinyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2,4-dimethoxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11N3O2/c1-11-5-3-4-9-7(12-2)6(5)10-8/h3-4,10H,8H2,1-2H3 |
InChIキー |
OLDMSPSBTCFSHF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)OC)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



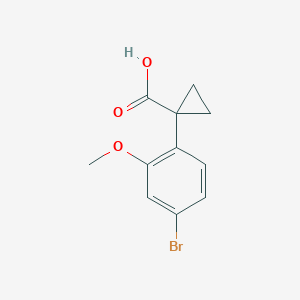
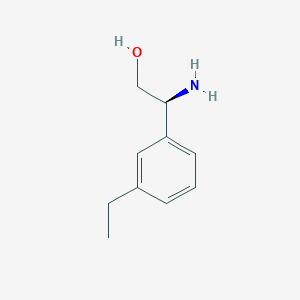

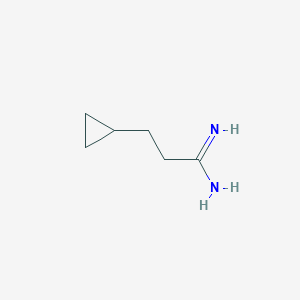

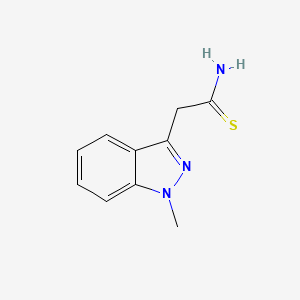
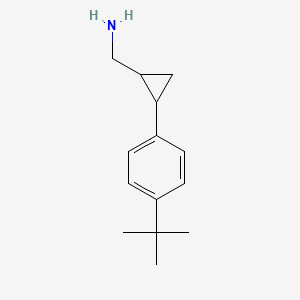
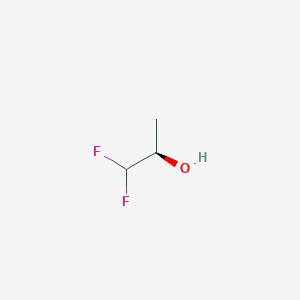
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
